

comparative study of the hydration of Cu(II) versus other transition metal ions

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Compound of Interest

Compound Name: hexaaquacopper(II)

Cat. No.: B1237508

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Coordination Number and Geometry

For most divalent first-row transition metal ions, the primary hydration shell consists of six water molecules arranged in a regular octahedral geometry.[\[1\]](#)[\[2\]](#) However, the Cu(II) ion is a notable exception. Its d⁹ electronic configuration in an octahedral field leads to a degenerate ground state, which is unstable. To remove this degeneracy and lower the overall energy, the complex undergoes a tetragonal distortion, known as the Jahn-Teller effect.

This distortion results in a $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$ complex with four shorter equatorial Cu-O bonds and two longer axial Cu-O bonds.[\[3\]](#) The energy barrier between different possible distortion axes is low, leading to a dynamic situation where the coordination number can fluctuate, and five-coordinate square pyramidal structures are also considered highly probable in aqueous solution.[\[2\]](#)[\[4\]](#)

Logical Relationship: The Jahn-Teller Effect in $[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$

The following diagram illustrates the energetic splitting and structural distortion of the **hexaaquacopper(II)** ion from a hypothetical regular octahedral geometry to the more stable, tetragonally distorted geometry.

Degenerate State (Hypothetical)

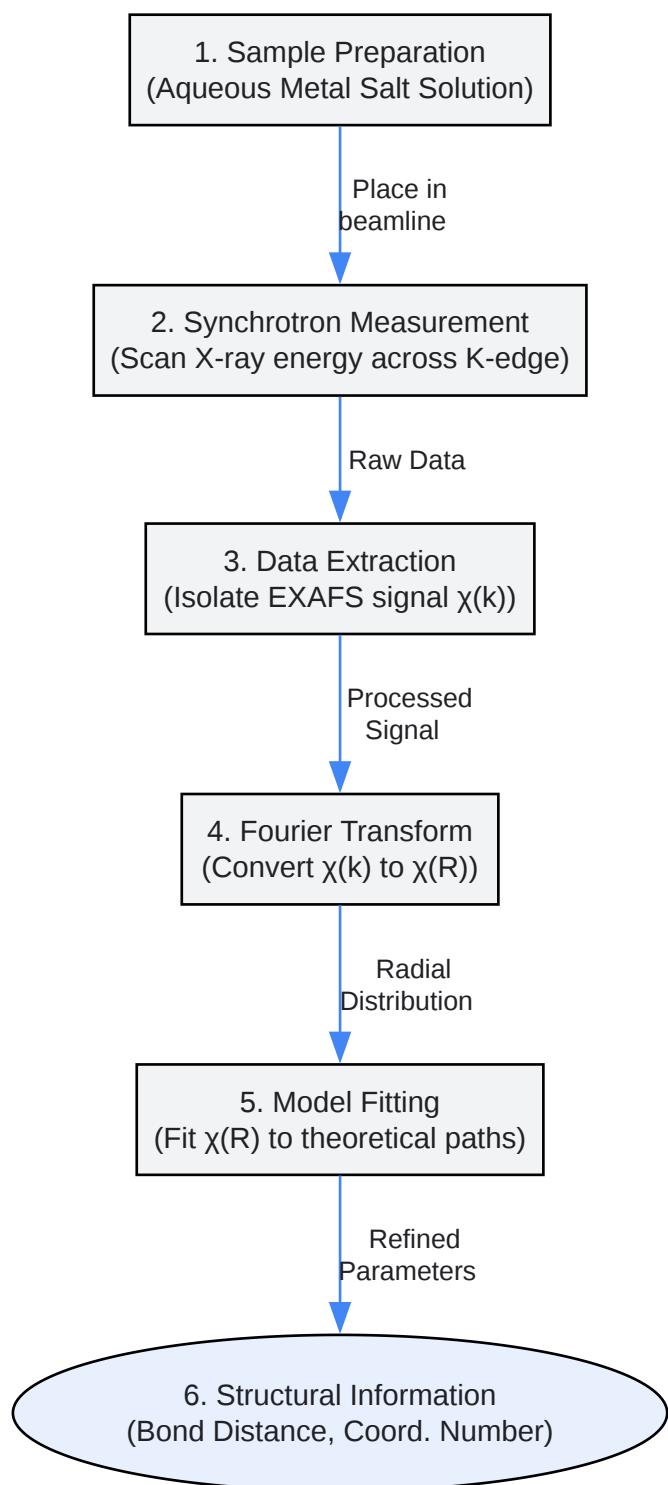
$[\text{Cu}(\text{H}_2\text{O})_6]^{2+}$
(Oh symmetry)
 d^9 configuration
(eg orbitals degenerate)

Jahn-Teller
Distortion

Stable Distorted States (D_{4h} symmetry)

Tetragonal Elongation
(4 short, 2 long bonds)
Lower Energy

Tetragonal Compression
(4 long, 2 short bonds)
Higher Energy (less common)



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References

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